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Compound of Interest

Compound Name: 16,17-Dihydroheronamide C

Cat. No.: B13906770 Get Quote

The total synthesis of 16,17-Dihydroheronamide C was accomplished as part of a broader

study to investigate the structure-activity relationship of the Heronamide class of natural

products.[1][2][3] The synthesis employs a highly modular approach, allowing for the

preparation of various analogues to probe the biological significance of different structural

motifs.[1][2][3]

The core strategy involves the convergent assembly of two key fragments: a C1–C13 unit and

a C14–C27 unit. This modularity is a key feature, enabling the synthesis of derivatives with

modifications in either segment.

Biological Activity Comparison
16,17-Dihydroheronamide C was designed to investigate the role of the C16–C17 double

bond in the antifungal activity of Heronamide C.[1][2] The evaluation of its growth inhibition

activity against fission yeast revealed a critical insight into the pharmacophore of this class of

compounds.

Table 1: Comparative Antifungal Activity
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Compound Target Organism IC₅₀ (μM)
Key Structural
Feature

16,17-

Dihydroheronamide C
Fission Yeast > 50

Saturated C16–C17

bond

ent-Heronamide C Fission Yeast 0.26
Enantiomer of

Heronamide C

8-Deoxyheronamide C Fission Yeast Positive Control Natural Analogue

The data clearly indicates that the saturation of the C16–C17 double bond leads to a complete

loss of antifungal activity, with 16,17-Dihydroheronamide C showing no growth inhibition up to

a concentration of 50 μM.[1][3] In contrast, ent-Heronamide C, the enantiomer of the natural

product, retained potent antifungal activity.[1][3] This suggests the C16–C17 double bond is

crucial for the biological activity of Heronamide C.[1][2]

Synthetic Workflow
The synthetic route to 16,17-Dihydroheronamide C is a multi-step process involving the

preparation of two advanced fragments, their subsequent coupling, and final macrocyclization

and deprotection steps.
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Caption: Synthetic workflow for 16,17-Dihydroheronamide C.
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Experimental Protocols
The synthesis of 16,17-Dihydroheronamide C involves a sequence of key reactions, with the

final steps detailed below.

Synthesis of the C14–C27 Fragment (10)
The preparation of the C14–C27 fragment is a multi-step process. The final steps reported

involve iodination, Teoc deprotection, and Fmoc protection, affording the desired fragment in a

27% overall yield over four steps.[3]

Key Final Steps in the Synthesis of 16,17-
Dihydroheronamide C (8)
1. Stille Coupling of Fragments 9 and 10: The C1–C13 fragment (9) and the C14–C27 fragment

(10) are coupled using Stille conditions.[3]

2. Simultaneous Deprotection and Macrolactamization: Following the coupling, the Fm and

Fmoc protecting groups are removed concurrently. The resulting linear precursor undergoes

macrolactamization to form the 20-membered ring.[3]

3. TES Deprotection: The final step is the deprotection of the triethylsilyl (TES) ether to yield

16,17-Dihydroheronamide C.[3]

The overall yield for these final four steps (Stille coupling, deprotection, macrolactamization,

and TES deprotection) is reported to be 18%.[3]

Note: Detailed experimental procedures and characterization data can be found in the

supporting information of the primary literature.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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